molecular formula C11H13BrClN B3211617 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine CAS No. 1092069-95-8

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine

Cat. No.: B3211617
CAS No.: 1092069-95-8
M. Wt: 274.58 g/mol
InChI Key: ZDWVKCIIWFUASO-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (CAS RN: 1092069-95-8) is a high-value chemical building block with the molecular formula C11H13BrClN and a molecular weight of 274.58 g/mol . This compound is supplied with a minimum purity of 96% and is accompanied by comprehensive analytical documentation, including a Certificate of Analysis (COA), NMR data, and a Safety Data Sheet (MSDS) to ensure quality and safe handling in the research laboratory . As a pyrrolidine derivative featuring both bromo and chloro substituents on its phenyl ring, it serves as a versatile synthetic intermediate in advanced organic synthesis, particularly in the development of novel pharmacologically active molecules . The structural motif of pyrrolidine is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties and bioavailability of drug candidates . This compound is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request batch-specific analytical data to support their development work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromo-3-chlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWVKCIIWFUASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Bromo 3 Chlorophenyl Methyl Pyrrolidine

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine, this analysis highlights several logical pathways for its construction.

The most intuitive retrosynthetic disconnection is at the C-N bond linking the pyrrolidine (B122466) ring and the benzylic carbon. This bond can be formed through either a nucleophilic substitution or a reductive amination pathway.

Strategy 1: Nucleophilic Substitution: This approach involves the reaction of pyrrolidine, acting as a nucleophile, with an electrophilic (4-bromo-3-chlorophenyl)methyl moiety. The synthetic equivalent for the electrophile is typically a benzyl (B1604629) halide, such as 4-bromo-3-chloro-1-(bromomethyl)benzene.

Strategy 2: Reductive Amination: This is a powerful and widely used method for forming C-N bonds. acsgcipr.org The disconnection leads back to pyrrolidine and 4-bromo-3-chlorobenzaldehyde. These two components can condense to form an iminium ion intermediate, which is then reduced in situ to yield the target secondary amine. organic-chemistry.org This one-pot procedure is often preferred due to its operational simplicity and high efficiency. organic-chemistry.orgresearchgate.net

The synthesis of the 4-bromo-3-chlorophenyl precursor is a key challenge that requires careful control of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring are paramount.

A plausible strategy begins with a simpler, commercially available starting material, such as 3-chlorotoluene.

Bromination: The chlorine atom is a deactivating but ortho-, para-directing group. The methyl group is an activating ortho-, para-director. The combined directing effects and sterics strongly favor the introduction of the bromine atom at the C4 position (para to the methyl group and ortho to the chlorine).

Oxidation: The methyl group of the resulting 4-bromo-3-chlorotoluene can then be oxidized to a functional group suitable for coupling, such as a formyl group (-CHO) for reductive amination or a bromomethyl group (-CH₂Br) for nucleophilic substitution.

Recent advances in C-H functionalization, often guided by directing groups, provide alternative, highly regioselective methods for halogenating aromatic rings, which can be applied to complex systems. rsc.org

While pyrrolidine is commercially available, the outline requires discussion of its de novo synthesis. Modern organic synthesis offers several powerful methods for constructing the pyrrolidine scaffold from acyclic precursors. mdpi.comwikipedia.org

[3+2] Cycloaddition Reactions: This is a highly effective method for building five-membered rings. umich.edunih.gov The reaction typically involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, like an alkene. nih.gov This approach allows for the direct construction of the pyrrolidine ring with potential control over multiple stereocenters. mdpi.comrsc.org Glycine-based cycloadditions are particularly versatile for creating pyrrolidine derivatives. mdpi.comnih.gov

Radical Cyclizations: Intramolecular cyclization of nitrogen-centered radicals offers another route to the pyrrolidine core. nsf.gov For instance, a 5-exo-trig cyclization of an iminyl radical generated from a suitable precursor can form the five-membered ring. nsf.gov These reactions can be initiated by various means, including photoredox catalysis. nih.gov

Intramolecular Amination: The cyclization of linear precursors containing an amine and a leaving group (or an unactivated C-H bond) can form the pyrrolidine ring. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a notable example of this strategy. organic-chemistry.org

Detailed Synthetic Pathways and Optimization

Based on the retrosynthetic analysis, the most direct and practical approach for synthesizing this compound is the reductive amination of 4-bromo-3-chlorobenzaldehyde with pyrrolidine.

Synthesis of 4-bromo-3-chlorobenzaldehyde: A common route starts from 3-chlorotoluene.

Bromination: Electrophilic bromination of 3-chlorotoluene using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) yields 1-bromo-2-chloro-4-methylbenzene as the major product.

Benzylic Bromination: The methyl group can be converted to a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This yields 4-bromo-3-chloro-1-(bromomethyl)benzene.

Oxidation to Aldehyde: The bromomethyl intermediate can be oxidized to the aldehyde using various methods, such as the Sommelet reaction or by treatment with dimethyl sulfoxide (DMSO). Alternatively, the methyl group of 1-bromo-2-chloro-4-methylbenzene can be directly oxidized to an aldehyde using reagents like chromium trioxide (CrO₃).

Synthesis of Pyrrolidine: Industrially, pyrrolidine is prepared by reacting 1,4-butanediol with ammonia over a metal oxide catalyst at high temperature and pressure. wikipedia.org In the laboratory, it can be synthesized via the cyclization of 4-chlorobutan-1-amine with a strong base. wikipedia.org

Reductive Amination: This is the key step in assembling the final molecule. The reaction between 4-bromo-3-chlorobenzaldehyde and pyrrolidine can be achieved using a variety of reducing agents. The process involves the initial formation of an iminium ion, which is then reduced to the final amine. acsgcipr.org

Optimization of this reaction involves screening different reducing agents, solvents, and catalysts to maximize yield and minimize side reactions, such as the reduction of the aldehyde to an alcohol. researchgate.netnih.gov

Interactive Data Table: Conditions for Reductive Amination

Reducing AgentSolventCatalyst/AdditiveTemperatureTypical YieldsReference
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF)Acetic Acid (optional)Room TempHigh researchgate.net
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)pH control (3-6)Room TempGood-High organic-chemistry.org
Hydrogen (H₂)Methanol (MeOH) or Ethanol (EtOH)Palladium on Carbon (Pd/C)Room TempHigh acsgcipr.org
Phenylsilane (PhSiH₃)N/ADibutyltin dichlorideRoom TempGood organic-chemistry.org
Ammonia Borane (H₃NBH₃)N/A (solvent-free)Trimethyl borateRoom TempHigh organic-chemistry.org

Alternative Coupling: Nucleophilic Substitution An alternative pathway involves reacting 4-bromo-3-chloro-1-(bromomethyl)benzene with pyrrolidine. This is a standard Sₙ2 reaction where the nitrogen atom of pyrrolidine displaces the bromide on the benzylic carbon. The reaction is typically run in a polar aprotic solvent like acetonitrile or DMF, often in the presence of a non-nucleophilic base (e.g., K₂CO₃) to scavenge the HBr byproduct.

Advanced Cyclization Routes: While not the most direct route for this specific target, methods like [3+2] cycloaddition could be employed to construct a more complex pyrrolidine core which is then attached to the benzyl group. For example, a [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile could generate a functionalized pyrrolidine ring, which could then be elaborated to the final product. nih.govmdpi.comosaka-u.ac.jp Similarly, radical cyclization offers a way to build the pyrrolidine ring from an acyclic precursor before or after attachment of the halogenated phenyl moiety. nsf.govnih.gov

Reaction Conditions and Parameter Optimization (e.g., solvent effects, temperature, catalysts, pressure)

The primary and most efficient method for synthesizing this compound is the reductive amination of 4-bromo-3-chlorobenzaldehyde with pyrrolidine. This reaction proceeds in two main stages: the initial formation of an iminium ion intermediate, followed by its reduction to the final tertiary amine. The optimization of this process involves careful selection of the reducing agent, solvent, catalyst, and temperature to maximize yield and minimize side reactions.

Reducing Agents: A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations, often used in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. harvard.edu It is particularly effective because it is less basic and more tolerant of slightly acidic conditions which can catalyze imine formation. harvard.edumasterorganicchemistry.com Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is effective at a controlled pH of 6-7. masterorganicchemistry.com Catalytic hydrogenation offers a greener alternative, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or cobalt-based composites. mdpi.com This method often requires elevated temperature and pressure but avoids the use of stoichiometric hydride reagents. mdpi.com

Solvent Effects: The choice of solvent is crucial. For borohydride-based reductions, solvents like dichloromethane, methanol, or tetrahydrofuran (THF) are common. Methanol can facilitate rapid imine formation without the need for additional dehydrating agents. harvard.edu For catalytic hydrogenation, alcohols like ethanol or methanol are often preferred.

Catalysts and Temperature: In borohydride reductions, a catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate. harvard.edu The reactions are typically run at ambient temperature. For catalytic hydrogenation, conditions can be more forcing, with temperatures ranging from 100-150°C and hydrogen pressures from 100-150 bar to ensure efficient conversion. mdpi.com

Interactive Table: Comparison of Reductive Amination Conditions

Parameter Method A: Sodium Triacetoxyborohydride Method B: Catalytic Hydrogenation
Reducing Agent NaBH(OAc)₃ H₂ Gas
Typical Catalyst Acetic Acid (catalytic) Palladium on Carbon (Pd/C) or Co-composites
Common Solvents Dichloromethane (DCM), Methanol, THF Ethanol, Methanol
Temperature Room Temperature 100 - 150 °C
Pressure Atmospheric 100 - 150 bar
Advantages High selectivity, mild conditions High atom economy, avoids hydride reagents
Disadvantages Stoichiometric waste from reagent Requires specialized high-pressure equipment

Yield Enhancement and Purity Control

Achieving high yield and purity is paramount. Reductive amination is known for being a high-yielding reaction, with yields often reported in the 72-96% range for analogous substrates. mdpi.com Yield enhancement can be achieved by ensuring the complete formation of the iminium intermediate before reduction. This can be facilitated by using dehydrating agents, such as molecular sieves, or by azeotropic removal of water if the reaction is run at elevated temperatures.

Purity control involves minimizing side reactions and effectively removing impurities post-reaction. A potential side reaction is the reduction of the starting aldehyde to 4-bromo-3-chlorobenzyl alcohol. The use of selective reducing agents like NaBH(OAc)₃, which reduces the iminium ion much faster than the aldehyde, effectively suppresses this side product. masterorganicchemistry.com

Purification of the final product is typically achieved through standard laboratory techniques. After quenching the reaction, an acid-base extraction can be performed to separate the basic amine product from non-basic impurities. Final purification is commonly achieved by column chromatography on silica gel or by recrystallization, often after converting the amine to a stable salt, such as its hydrochloride salt.

Advanced Derivatization and Functionalization Strategies

The structure of this compound offers two primary sites for further chemical modification: the pyrrolidine ring and the halogenated phenyl moiety.

Modifications of the Pyrrolidine Ring System

While synthetically feasible, modifications to the pyrrolidine ring of the final product are less common than reactions at the phenyl ring. Such transformations would likely require more complex strategies, such as N-debenzylation to yield a secondary amine, followed by re-functionalization. Alternatively, advanced C-H activation methods could theoretically be employed to introduce substituents directly onto the pyrrolidine ring, though this is often challenging and may lack regioselectivity.

Reactions at the Halogenated Phenyl Moiety (e.g., cross-coupling reactions)

The halogenated phenyl ring is the most versatile handle for derivatization, with the bromine atom at the C4 position being significantly more reactive than the chlorine atom at the C3 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the bromine site.

The Suzuki-Miyaura coupling is a powerful and widely used reaction for this purpose, enabling the formation of a new carbon-carbon bond. libretexts.orgorganic-chemistry.org In a typical Suzuki reaction, this compound is reacted with an organoboron compound (such as an arylboronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction can be used to introduce a wide variety of substituents, including new aryl, heteroaryl, vinyl, or alkyl groups, thereby generating a library of diverse analogs.

Key parameters for a successful Suzuki coupling include the choice of catalyst, ligand, base, and solvent. For instance, a common system involves using a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and a solvent system like 1,4-dioxane/water or toluene. nih.govmdpi.com The reaction is typically heated to temperatures between 90-110 °C. mdpi.com

Interactive Table: Typical Conditions for Suzuki-Miyaura Cross-Coupling

Component Example Reagents Typical Role
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Ligand PPh₃, PCy₃, dppf Stabilizes the palladium center and influences reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid for transmetalation
Solvent System 1,4-Dioxane/H₂O, Toluene, DMF Solubilizes reactants and facilitates heat transfer
Boron Reagent Arylboronic acids, Vinylboronic esters Provides the new carbon-based substituent

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. nih.govwjpmr.com Key areas for improvement include the choice of solvents, reagents, and energy usage.

Alternative Solvents: Traditional solvents like dichloromethane are effective but pose environmental and health risks. Replacing them with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol can improve the sustainability of the process. jddhs.com

Atom Economy: The choice of reducing agent directly impacts the atom economy. Catalytic hydrogenation, which uses H₂ as the reductant, is highly atom-economical as the only byproduct is water (if any is formed). This compares favorably to borohydride reagents, which generate stoichiometric amounts of boron-containing waste. nih.gov

Energy Efficiency and Catalysis: Employing highly efficient catalysts can lower the energy requirements of a reaction by reducing the necessary temperature and reaction time. The use of recyclable heterogeneous catalysts, such as metals supported on carbon or silica, further enhances the green credentials of the synthesis by simplifying product purification and allowing for catalyst reuse. jddhs.com Solvent-free reactions, where reagents are mixed directly, represent an ideal green chemistry approach by completely eliminating solvent waste. jddhs.comresearchgate.net For the synthesis of the target compound, the initial imine formation step between the aldehyde and pyrrolidine could potentially be performed under solvent-free conditions before the reduction step.

Atom Economy and Solvent Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. In the context of synthesizing this compound, two primary synthetic routes can be considered: direct N-alkylation and reductive amination.

Direct N-Alkylation: This method involves the reaction of pyrrolidine with a 4-bromo-3-chlorobenzyl halide (e.g., bromide or chloride). While straightforward, this method often suffers from poor atom economy due to the formation of a stoichiometric amount of halide salt as a byproduct.

Reductive Amination: A more atom-economical approach is the reductive amination of 4-bromo-3-chlorobenzaldehyde with pyrrolidine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine. masterorganicchemistry.com Common reducing agents include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. masterorganicchemistry.comharvard.edu The primary byproduct in this process is water, leading to a significantly higher atom economy compared to direct alkylation.

The choice of solvent is another critical factor in the sustainability of a synthetic process. nih.gov Traditional organic solvents are often volatile, flammable, and toxic, posing environmental and health risks. mdpi.com Green chemistry encourages the use of safer, more environmentally benign solvents. jk-sci.com For the synthesis of N-benzylpyrrolidines, greener solvent alternatives can be employed. Water, ethanol, and 2-propanol are excellent choices for many reductive amination reactions, as they are readily available, have low toxicity, and are biodegradable. nih.govmdpi.com Deep eutectic solvents (DESs) have also emerged as promising green solvents for amine synthesis due to their low volatility, high thermal stability, and tunable properties. mdpi.com

Below is a comparative table illustrating the theoretical atom economy for the synthesis of this compound via direct alkylation and reductive amination.

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Direct N-Alkylation4-bromo-3-chlorobenzyl bromide, PyrrolidineThis compoundHydrobromic acid78.9%
Reductive Amination4-bromo-3-chlorobenzaldehyde, Pyrrolidine, H₂This compoundWater94.5%

Note: The atom economy for reductive amination assumes the use of hydrogen gas as the reducing agent.

Minimizing solvent usage can be achieved through various strategies, including performing reactions under solvent-free conditions or in highly concentrated solutions. researchgate.net The use of flow chemistry can also significantly reduce solvent consumption and improve reaction efficiency.

Catalyst Design for Sustainable Synthesis

Catalysis plays a pivotal role in the development of sustainable synthetic methodologies. lu.sersc.org Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions, thereby reducing energy consumption and waste generation.

For the reductive amination synthesis of this compound, various catalytic systems can be employed. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are often used for catalytic hydrogenation. wikipedia.org These catalysts are highly efficient, can be easily separated from the reaction mixture, and can often be recycled and reused, which is a key principle of green chemistry. Recent research has also focused on the development of catalysts based on more abundant and less toxic metals, such as cobalt, as a sustainable alternative to precious metal catalysts. mdpi.com

In the context of N-alkylation reactions, the "borrowing hydrogen" or "hydrogen auto-transfer" methodology offers a highly atom-economical and sustainable approach. lu.sersc.org This strategy utilizes alcohols as alkylating agents, with water as the only byproduct. rsc.org The reaction is typically catalyzed by transition metal complexes, such as those based on palladium, ruthenium, or iridium. researchgate.netrsc.org The catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The design of efficient and recyclable catalysts for this process is an active area of research. Pincer-type complexes and catalysts supported on solid materials are being explored to improve catalyst stability and facilitate recovery. lu.se

The following table summarizes catalyst design considerations for the sustainable synthesis of this compound.

Synthetic Strategy Catalyst Type Key Design Features for Sustainability Advantages
Catalytic Reductive AminationHeterogeneous (e.g., Pd/C, Pt/C, Co-based)High activity, stability, ease of separation, recyclability, use of non-precious metals.Reduces catalyst waste, simplifies purification, lowers cost.
N-Alkylation via Borrowing HydrogenHomogeneous or Heterogeneous Transition Metal Complexes (e.g., Pd, Ru, Ir)High turnover number and frequency, stability under reaction conditions, recyclability (for heterogeneous systems), ligand design for selectivity.High atom economy, use of readily available alcohols, generates only water as a byproduct.

The development of biocatalysts, such as enzymes, also presents a promising avenue for the sustainable synthesis of amines. researchgate.netmdpi.com Transaminases, for example, can catalyze the synthesis of chiral amines with high enantioselectivity under mild aqueous conditions.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

No high-resolution spectroscopic studies for this specific compound have been found in peer-reviewed literature or public spectral databases. This prevents a detailed discussion based on experimental findings.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no publicly available data regarding multi-dimensional NMR studies (such as 2D-NMR, Solid-State NMR, or Dynamic NMR) for 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine. Such studies would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing insight into the molecule's spatial connectivity and dynamic processes. Without these studies, a detailed analysis of its solution-state structure and conformational dynamics is not possible.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

Detailed High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact molecular formula based on a precise mass measurement, is not published for this compound. Furthermore, fragmentation studies, typically conducted using techniques like tandem mass spectrometry (MS/MS), are unavailable. These studies are crucial for understanding the compound's fragmentation pathways and confirming its structural components, but no such experimental analyses have been documented in the literature.

Advanced Vibrational Spectroscopy (FT-IR, Raman)

Published Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound could not be located. These vibrational spectroscopy techniques are fundamental for identifying the functional groups present in the molecule and providing information about its bond vibrations. The absence of this data precludes any discussion of its characteristic vibrational modes.

Electronic Absorption and Emission Spectroscopy

There is no available information on the electronic absorption (UV-Visible) or emission (fluorescence) properties of this compound. This type of spectroscopic analysis provides insights into the electronic transitions within the molecule and its potential for luminescence, aspects that remain uncharacterized.

Solid-State Structural Analysis

The solid-state structure of this compound remains undetermined, as no crystallographic data has been reported.

X-ray Crystallography for Absolute Configuration and Conformational Insights

A search of crystallographic databases reveals that the crystal structure of this compound has not been determined or deposited. X-ray crystallography is the definitive method for establishing the absolute configuration, bond lengths, bond angles, and solid-state conformation of a molecule. Without this analysis, any discussion of its precise three-dimensional structure in the solid state would be purely speculative.

Powder X-ray Diffraction Studies

No publicly available PXRD data exists for this compound.

Computational Chemistry and Molecular Modeling of 1 4 Bromo 3 Chlorophenyl Methyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Detailed Density Functional Theory (DFT) studies, which would elucidate the electronic structure, bond lengths, bond angles, and dihedral angles of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine, have not been publicly reported. Consequently, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is not possible. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Without these calculations, a quantitative discussion of its electronic properties remains speculative.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP for this compound has not been calculated and published. Such a study would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

Vibrational frequency analysis, typically performed using quantum chemical methods, can predict the infrared (IR) and Raman spectra of a molecule. This information is crucial for the characterization of the compound. No theoretical vibrational analysis for this compound is currently available in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

The conformational landscape of this compound, which would describe the relative energies of its different spatial arrangements, has not been explored through molecular dynamics simulations in any published research. Understanding the preferred conformations is essential for predicting its biological activity and physical properties.

The interaction of this compound with different solvent models has not been the subject of published molecular dynamics studies. Such simulations are vital for understanding its solubility and behavior in various chemical environments.

Prediction of Chemical Reactivity and Stability

Computational chemistry provides a powerful toolkit for predicting the reactivity and stability of molecules like this compound. By calculating the electronic structure and energetic landscape of the molecule, researchers can gain a deep understanding of how it is likely to behave in different chemical environments.

The study of reaction pathway energetics involves mapping out the energy changes that occur as a molecule undergoes a chemical transformation. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT). rsc.org The process involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. github.io

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. fiveable.me By locating and characterizing the transition state, chemists can calculate the activation energy of the reaction, which is a key determinant of the reaction rate. ox.ac.uk

For a hypothetical reaction involving this compound, such as an N-dealkylation, a computational study would calculate the energies of the reactants, the proposed transition state, and the final products. The results of such an analysis can be presented in a reaction coordinate diagram.

Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational data for the reaction pathways of this compound is not publicly available.

Hypothetical Reaction Pathway Energetics for N-dealkylation

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State+35.2
Product Complex (Pyrrolidine + 4-Bromo-3-chlorobenzaldehyde)-5.8

For this compound, potential degradation pathways could involve the cleavage of the benzylic C-N bond or reactions involving the halogenated aromatic ring. Computational models would assess the energetic feasibility of these different pathways to predict the most likely degradation products under various environmental conditions.

Note: The following data is hypothetical and for illustrative purposes only, as specific predictive modeling of degradation pathways for this compound is not publicly available.

Hypothetical Predicted Degradation Reactions

Degradation PathwayPredicted Primary ProductsEstimated Activation Energy (kcal/mol)
Hydrolysis of C-N bondPyrrolidine (B122466), 4-Bromo-3-chlorobenzyl alcohol45.5
Oxidation of Pyrrolidine RingVarious oxidized pyrrolidine derivatives38.7
Dehalogenation1-(3-Chlorobenzyl)pyrrolidine or 1-(4-Bromobenzyl)pyrrolidine> 60.0

Application in Materials Science Modeling (e.g., as a structure-directing agent)

In materials science, organic molecules are often used as structure-directing agents (SDAs) in the synthesis of porous materials like zeolites. researchgate.netmdpi.com The size, shape, and charge distribution of the SDA molecule play a crucial role in templating the formation of specific framework structures. csic.es Pyrrolidine and its derivatives are known to be effective SDAs for the synthesis of various zeolites.

Computational modeling is an invaluable tool for understanding and predicting the role of SDAs in zeolite synthesis. nih.govacs.org By simulating the interactions between the organic molecule and the inorganic framework precursors, researchers can assess the suitability of a potential SDA for templating a desired zeolite structure. nih.gov These simulations often calculate the stabilization energy of the SDA within the pores of the zeolite, with a more negative stabilization energy indicating a better fit. nih.gov

Note: The following data is hypothetical and for illustrative purposes only, as the application of this compound as a structure-directing agent has not been reported.

Hypothetical Stabilization Energies in Different Zeolite Frameworks

Zeolite FrameworkStabilization Energy (kJ/mol)
MFI-120.5
BEA-135.2
FAU-115.8

Chemical Reactivity and Mechanistic Investigations

Reaction Scope and Selectivity

The diverse reactivity of this compound allows for a range of selective transformations at each of its key positions.

The lone pair of electrons on the pyrrolidine (B122466) nitrogen atom makes it a nucleophilic and basic center, susceptible to a variety of reactions. While specific studies on 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine are not extensively documented, its reactivity can be inferred from the well-established chemistry of N-benzylpyrrolidines.

Quaternization: The tertiary amine can react with alkyl halides to form quaternary ammonium salts. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The rate and success of this reaction are influenced by the nature of the alkyl halide and the solvent polarity.

N-Oxide Formation: Oxidation of the pyrrolidine nitrogen can lead to the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

N-Dealkylation: The N-benzyl group can be cleaved under various conditions, a process known as N-debenzylation. This is often accomplished through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst. This reaction proceeds via hydrogenolysis of the C-N bond at the benzylic position. nih.govresearchgate.netresearchgate.net

A summary of expected reactions at the pyrrolidine nitrogen is presented in the table below.

Reaction TypeReagentsProduct Type
QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
N-OxidationH₂O₂, m-CPBAN-Oxide
N-DealkylationH₂, Pd/CSecondary Amine (Pyrrolidine)

The data in this table is based on the general reactivity of N-benzylpyrrolidines.

The 4-bromo-3-chlorophenyl group is a versatile platform for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization.

Suzuki-Miyaura Coupling: The bromine atom at the 4-position is more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine atom at the 3-position. This selectivity allows for the preferential coupling of the aryl bromide with a variety of organoboron reagents, such as boronic acids or their esters, to form a new carbon-carbon bond. organic-chemistry.org

Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the aryl bromide moiety can undergo palladium-catalyzed amination with a wide range of primary and secondary amines. This reaction provides a direct route to the synthesis of N-aryl pyrrolidine derivatives. wikipedia.org

Other Cross-Coupling Reactions: The aryl bromide is also amenable to other palladium-catalyzed reactions, including Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Stille coupling with organostannanes.

The general conditions for these selective cross-coupling reactions are outlined in the table below.

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Typical)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Pd(OAc)₂/phosphine ligand
Buchwald-HartwigAminePd₂(dba)₃/phosphine ligand
SonogashiraTerminal alkynePd(PPh₃)₄/CuI
HeckAlkenePd(OAc)₂/phosphine ligand

This table represents typical conditions for cross-coupling reactions of aryl bromides.

The methylene (B1212753) bridge, being benzylic, exhibits enhanced reactivity due to the stabilization of potential radical or anionic intermediates by the adjacent phenyl ring.

Oxidation: The benzylic C-H bonds are susceptible to oxidation to form a carbonyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the benzyl (B1604629) group to yield a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org Milder and more selective methods can also be employed to achieve oxidation to the aldehyde or ketone stage. masterorganicchemistry.comorganic-chemistry.orgnih.gov

Deprotonation: The benzylic protons are more acidic than those of a simple alkane due to the resonance stabilization of the resulting carbanion. Treatment with a strong base can lead to deprotonation, generating a nucleophilic species that can participate in subsequent alkylation or addition reactions.

Detailed Mechanistic Studies of Key Reactions

While specific mechanistic studies for reactions of this compound are limited, the mechanisms of the key transformations it is expected to undergo, such as palladium-catalyzed cross-coupling reactions, have been extensively investigated for related substrates.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, kinetic studies on analogous aryl halides have provided significant insights into the reaction mechanism.

Suzuki-Miyaura Coupling: The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For aryl bromides, oxidative addition of the Ar-Br bond to the Pd(0) complex is often the rate-determining step. libretexts.org Kinetic studies have shown that the reaction rate can be influenced by the nature of the palladium catalyst, the phosphine ligand, the base, and the solvent. mdpi.com

Buchwald-Hartwig Amination: The mechanism of this reaction is also composed of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The rate-determining step can vary depending on the specific substrates and reaction conditions. In many cases, the oxidative addition of the aryl halide to the palladium(0) catalyst is considered the rate-limiting step. princeton.edu However, for some systems, reductive elimination can be rate-determining. acs.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structures of intermediates and transition states in palladium-catalyzed cross-coupling reactions.

Oxidative Addition Intermediates: In both Suzuki and Buchwald-Hartwig reactions, the initial step involves the formation of an arylpalladium(II) halide intermediate. acs.orgrsc.org The structure and stability of this intermediate are influenced by the phosphine ligands coordinated to the palladium center.

Transmetalation and Amine Coordination Intermediates: In the Suzuki reaction, the arylpalladium(II) halide intermediate reacts with the activated boronate species in the transmetalation step to form a diarylpalladium(II) complex. researchgate.net In the Buchwald-Hartwig amination, the arylpalladium(II) halide coordinates with the amine, which is then deprotonated to form an amido-palladium(II) complex.

Stability and Degradation Pathways (Non-Biological)

The stability and non-biological degradation of this compound have not been the subject of specific, in-depth studies. However, its structural features suggest potential pathways for degradation under various conditions.

The chemical stability of this compound is largely dependent on the conditions to which it is exposed.

Hydrolysis: The molecule is expected to be relatively stable to hydrolysis under neutral conditions. The carbon-nitrogen bond of the pyrrolidine ring and the carbon-halogen bonds of the phenyl ring are generally resistant to cleavage by water in the absence of catalysts or extreme pH. Under strongly acidic or basic conditions, however, degradation could occur, potentially leading to the cleavage of the benzylic C-N bond.

Oxidation: The pyrrolidine ring, being a tertiary amine, is susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of an N-oxide or other oxidation products. The electron-withdrawing nature of the halogenated phenyl ring might slightly decrease the susceptibility of the nitrogen to oxidation compared to simple alkylamines.

Reduction: The bromo and chloro substituents on the phenyl ring can be targeted for reduction. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride could potentially lead to dehalogenation, replacing the bromine and chlorine atoms with hydrogen.

A summary of the predicted chemical stability is presented in the table below.

ConditionPredicted Stability of this compoundPotential Products
Hydrolysis
Neutral pHRelatively StableNo significant degradation
Acidic/Basic pHPotential for C-N bond cleavage4-Bromo-3-chlorobenzyl alcohol, Pyrrolidine
Oxidation
Strong OxidantsSusceptible to oxidation at the nitrogen atomThis compound N-oxide
Reduction
Catalytic HydrogenationSusceptible to dehalogenation1-(3-Chlorobenzyl)pyrrolidine, 1-(4-Bromobenzyl)pyrrolidine, 1-Benzylpyrrolidine (B1219470)

Specific studies on the photochemical degradation of this compound are not found in the current body of scientific literature. However, aryl halides are known to undergo photolytic cleavage of the carbon-halogen bond upon exposure to ultraviolet (UV) radiation. This process can generate radical intermediates, which could then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen. The pyrrolidine ring may also be susceptible to photochemical reactions, although the primary chromophore in the molecule is the substituted phenyl ring.

The thermal stability of this compound has not been formally reported. At elevated temperatures, decomposition is expected to occur. The weakest bonds in the molecule, likely the C-Br and C-Cl bonds, would be the most susceptible to thermolytic cleavage. The benzylic C-N bond could also be a point of fragmentation. The specific decomposition products would depend on the temperature and the presence of other substances.

Analytical Methodologies for Detection and Quantification of 1 4 Bromo 3 Chlorophenyl Methyl Pyrrolidine

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine from complex mixtures, allowing for its accurate identification and quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated as it travels through a capillary column. The choice of detector is crucial for sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective combination. GC separates the compound from the sample matrix, and the mass spectrometer provides detailed structural information, enabling unambiguous identification. ukm.my The mass spectrum is generated by ionizing the eluted compound and separating the resulting ions based on their mass-to-charge ratio, which creates a unique fragmentation pattern that serves as a chemical fingerprint.

For the analysis of halogenated organic compounds, GC-MS offers high selectivity and sensitivity. slu.se The following table outlines a hypothetical set of parameters for the GC-MS analysis of this compound, based on general methods for similar analytes. nih.govresearchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250 °C
Oven Program Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Transfer Line Temp 280 °C

Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common method for the quantification of compounds containing a chromophore, such as the substituted benzene (B151609) ring in this compound. nih.govbeilstein-journals.org The compound is separated on a column, and its concentration is determined by measuring its absorbance of UV light at a specific wavelength. chromforum.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. rsc.org This technique is particularly useful for analyzing trace amounts of the compound in complex matrices. nih.govresearchgate.net The first mass spectrometer selects the molecular ion of the target compound, which is then fragmented, and the resulting fragments are detected by the second mass spectrometer, providing a high degree of certainty in identification and quantification. researchgate.netacs.org

The table below presents a potential set of parameters for the analysis of this compound by HPLC-UV.

Table 2: Illustrative HPLC-UV Parameters for the Analysis of this compound

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV Diode Array Detector (DAD)
Detection Wavelength Approximately 220 nm and 270 nm (based on the UV absorbance of substituted benzenes)
Injection Volume 10 µL

If this compound is a chiral compound, meaning it exists as non-superimposable mirror images (enantiomers), it is crucial to separate and quantify each enantiomer. This is because enantiomers can have different biological activities. Chiral chromatography is the most common technique for this purpose. sigmaaldrich.comnih.govmdpi.com This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Both GC and LC can be adapted for chiral separations using appropriate chiral columns. researchgate.net

Spectroscopic Quantification Methods

Spectroscopic methods provide an alternative to chromatographic techniques for the quantification of pure or simple mixtures of this compound.

UV-Vis spectrophotometry can be used for the direct quantification of this compound in a solution, provided there are no other interfering substances that absorb light at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The substituted benzene ring in the molecule is expected to exhibit characteristic UV absorption. For instance, bromobenzene shows UV absorption peaks that can be analyzed. researchgate.netnist.gov

Table 3: Expected UV-Vis Spectrophotometry Data for this compound

ParameterDescription
Solvent Methanol or Ethanol
Wavelength of Maximum Absorbance (λmax) Expected in the range of 260-280 nm, characteristic of substituted benzene rings. A secondary peak may be observed around 220 nm.
Molar Absorptivity (ε) A constant that would need to be determined experimentally by measuring the absorbance of solutions of known concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration of a substance without the need for a calibration curve using a substance-specific standard. ox.ac.uk In qNMR, the integrated signal intensity of a specific resonance of the target molecule is compared to the signal intensity of a known amount of an internal standard. rsc.org For this compound, the well-resolved signals of the protons on the pyrrolidine (B122466) ring or the aromatic ring could be used for quantification. researchgate.netresearchgate.net

Table 4: Key Considerations for qNMR Analysis of this compound

ParameterRequirement
Internal Standard A certified reference material with known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3). nih.gov
Acquisition Parameters Long relaxation delay (D1) to ensure full magnetization recovery between scans, and a sufficient number of scans for a good signal-to-noise ratio.
Data Processing Accurate integration of the selected analyte and internal standard signals.

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. The structure of this compound, featuring a halogenated benzene ring, suggests potential electroactivity that can be exploited for detection and quantification. The bromo- and chloro-substituents on the phenyl ring can undergo reductive or oxidative processes at a suitable electrode surface.

Potential electrochemical techniques for its analysis could include:

Voltammetry: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be employed to study the redox behavior of the compound. The reduction of the carbon-halogen bonds or oxidation of the pyrrolidine ring could generate a measurable current signal proportional to the compound's concentration.

Amperometry: This technique could be used for quantitative analysis, particularly as a detection method coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). An amperometric detector would measure the current generated by the electrochemical reaction of the analyte as it elutes from the HPLC column.

The development of an electrochemical method would involve selecting an appropriate working electrode (e.g., glassy carbon, boron-doped diamond), optimizing the supporting electrolyte composition and pH, and establishing the potential at which the desired electrochemical reaction occurs with maximum sensitivity and selectivity.

Sample Preparation Strategies and Matrix Effects

Effective sample preparation is crucial to isolate this compound from the sample matrix, concentrate it, and remove interfering substances that could compromise the analysis. The choice of technique depends on the nature of the sample matrix (e.g., biological fluids, environmental samples, pharmaceutical formulations) and the analytical method used.

Common Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. Based on the lipophilic nature of the halogenated phenyl group, the target compound could be extracted from an aqueous sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE. A cartridge containing a solid sorbent (e.g., reversed-phase C18, ion-exchange) would be used to retain the analyte from the sample, while interferences are washed away. The purified analyte is then eluted with a small volume of a suitable solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, could be adapted for extracting the target compound from complex solid matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

Matrix Effects: Matrix effects occur when components of the sample matrix, other than the analyte, alter the response of the analytical instrument. libretexts.org In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can cause signal suppression or enhancement, leading to inaccurate quantification. chromatographyonline.com For halogenated organic compounds, which are often analyzed in complex environmental or biological samples, matrix effects are a significant concern. chromatographyonline.comchromatographyonline.com

Strategies to mitigate matrix effects include:

Thorough Sample Cleanup: Employing selective extraction and cleanup steps to remove interfering co-extractives. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. chromatographyonline.com

Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled version of the analyte as an internal standard to compensate for signal variations.

Standard Addition: Adding known amounts of the analyte to aliquots of the sample to create a calibration curve within the sample matrix itself, which can account for specific matrix effects. libretexts.org

Applications in Materials Science and As Chemical Probes Non Biological Contexts

A Versatile Building Block for Complex Molecular Architectures

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. mdpi.comresearchgate.netnih.gov Consequently, substituted pyrrolidines, such as 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine, are valuable intermediates or building blocks in the synthesis of more complex molecules. mdpi.com The presence of bromo and chloro substituents on the phenyl ring offers sites for further chemical modifications, such as cross-coupling reactions, which are instrumental in constructing intricate molecular frameworks. mdpi.com

The synthesis of various bioactive compounds often involves the incorporation of a pyrrolidine nucleus, highlighting the importance of precursors like this compound. mdpi.comnih.gov For instance, the pyrrolidine core is central to the structure of numerous pharmaceuticals, and synthetic strategies frequently rely on the availability of appropriately functionalized pyrrolidine derivatives. mdpi.com The halogenated phenyl group of this particular compound provides a handle for introducing additional functional groups or for linking the molecule to other molecular scaffolds, thereby enabling the generation of diverse chemical libraries for screening and development of new compounds with desired properties.

Potential in the Realm of Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound, with its potential for hydrogen bonding, halogen bonding, and π-π stacking interactions, makes it an interesting candidate for the construction of supramolecular assemblies.

Halogen bonds, which are non-covalent interactions involving halogen atoms, are increasingly being utilized as a reliable tool in crystal engineering and the design of supramolecular architectures. nih.gov The bromine and chlorine atoms on the phenyl ring of this compound can act as halogen bond donors, interacting with electron-rich atoms to form predictable and stable supramolecular synthons. nih.gov This property could be exploited to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov While specific studies on the supramolecular chemistry of this exact compound are not yet prevalent, the principles of supramolecular synthesis suggest its potential utility in creating novel, ordered materials. nih.govnorthwestern.edu

Incorporation into Polymer Systems and Novel Materials

The field of materials science is constantly in search of novel monomers and functional additives to create polymers with tailored properties. Pyrrolidine derivatives have been investigated for their potential to be incorporated into polymer backbones or as pendant groups, imparting specific functionalities to the resulting material. The reactivity of the halogenated phenyl ring in this compound could be leveraged for its incorporation into polymer chains via various polymerization techniques.

For example, the bromo and chloro substituents can serve as sites for cross-coupling reactions, enabling the synthesis of conjugated polymers or the grafting of this molecule onto existing polymer backbones. Such modifications could influence the polymer's thermal stability, solubility, and optical or electronic properties. While direct polymerization of this specific compound has not been extensively reported, the versatility of pyrrolidinone derivatives in materials science suggests a potential avenue for future research.

Exploration as a Ligand in Coordination Chemistry

The nitrogen atom within the pyrrolidine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. As such, this compound can act as a ligand in the formation of coordination complexes. The field of coordination chemistry is vast, with applications ranging from catalysis to materials science and medicine. nih.govresearchgate.netnih.gov

The coordination of this compound to a transition metal center could modulate the metal's catalytic activity, selectivity, and stability. nih.govresearchgate.net The nature of the substituents on the phenyl ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. The development of new ligands is crucial for advancing the field of catalysis, and substituted pyrrolidines represent a class of ligands that can offer unique steric and electronic environments around a metal center. nih.govresearchgate.net

Development as a Chemical Probe for Fundamental Chemical Processes

Chemical probes are small molecules used to study and manipulate biological and chemical systems. The development of specific and selective probes is essential for understanding complex processes. While much of the focus on pyrrolidine-based probes has been in a biological context, there is potential for their use in non-biological settings to investigate fundamental chemical processes.

For instance, fluorescent probes are powerful tools for the real-time monitoring of chemical reactions and the detection of specific analytes. A fluorescent probe for pyrrolidine has been developed, demonstrating the feasibility of using such molecules for detection and sensing applications. nih.govresearchgate.net Although this compound itself is not inherently fluorescent, it could be functionalized with a fluorophore to create a probe for specific chemical environments or reactions. The halogenated phenyl ring provides a convenient site for the attachment of such reporter groups. The development of probes based on this scaffold could enable the study of reaction kinetics, mechanisms, and the detection of specific chemical species in various non-biological media.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Strategies

Currently, the synthesis of N-benzylpyrrolidine derivatives often involves the reductive amination of a corresponding benzaldehyde (B42025) with pyrrolidine (B122466) or the N-alkylation of pyrrolidine with a benzyl (B1604629) halide. While effective, these methods can sometimes be improved in terms of efficiency, atom economy, and environmental impact. Future research could focus on developing more advanced synthetic strategies.

One promising avenue is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, could enable the direct arylation of N-methylenepyrrolidine precursors, offering a convergent and flexible approach to a variety of substituted benzylpyrrolidines. Furthermore, exploring C-H activation methodologies could allow for the direct coupling of pyrrolidine with bromo-chloro-toluene derivatives, bypassing the need for pre-functionalized starting materials and thereby shortening synthetic sequences. The development of one-pot or tandem reaction sequences that combine several synthetic steps would also represent a significant advance in efficiency.

Potential Synthetic Strategy Description Potential Advantages
Transition-Metal CatalysisUtilization of catalysts (e.g., Palladium, Copper) for cross-coupling reactions.High efficiency, broad substrate scope, and potential for asymmetric synthesis.
C-H ActivationDirect functionalization of C-H bonds on the pyrrolidine or aromatic ring.Increased atom economy, reduced number of synthetic steps.
One-Pot/Tandem ReactionsCombining multiple reaction steps into a single process without isolating intermediates.Reduced solvent waste, time, and resource efficiency.
Flow ChemistryPerforming reactions in continuous-flow reactors.Improved safety, scalability, and reaction control.

Advanced Computational Modeling of Complex Interactions

The dihalogenated phenyl ring of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine presents an interesting case for computational study. The interplay of halogen bonding, dipole-dipole interactions, and steric effects can significantly influence the compound's conformation and its potential interactions with biological targets or other molecules.

Future computational research could employ high-level density functional theory (DFT) and ab initio methods to accurately model the electronic structure and predict the reactivity of the molecule. Molecular dynamics (MD) simulations could provide insights into the conformational landscape of the molecule and its interactions in different solvent environments. Such studies would be invaluable for understanding its potential as a ligand for proteins, where halogen bonds are increasingly recognized as important for binding affinity and selectivity. These computational models could guide the rational design of new derivatives with tailored properties.

Exploration of Unconventional Reactivity

The reactivity of the bromo-chloro-phenyl moiety offers several avenues for exploration beyond standard transformations. For example, the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions could be exploited for selective functionalization. It may be possible to selectively transform the C-Br bond via a Suzuki or Sonogashira coupling while leaving the C-Cl bond intact, or vice versa, by carefully choosing the catalyst and reaction conditions.

Furthermore, the potential for the pyrrolidine nitrogen to act as an internal ligand in transition-metal-catalyzed reactions could lead to novel intramolecular cyclization or rearrangement pathways. Investigating the photochemical reactivity of the compound could also uncover new transformations, as halogenated aromatic compounds are known to undergo a variety of light-induced reactions.

Applications in Emerging Fields of Chemical Science (e.g., catalysis, sensor technology)

The structural features of this compound suggest potential applications in catalysis and sensor technology. The pyrrolidine scaffold is a well-established component of many successful organocatalysts. Future research could explore the utility of this compound and its derivatives as catalysts in asymmetric synthesis, where the substituted benzyl group could influence the steric and electronic environment of the catalytic center.

Q & A

Q. What are the key considerations for synthesizing 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, brominated aryl precursors (e.g., 4-bromo-3-chlorobenzyl chloride) can react with pyrrolidine under controlled alkaline conditions. Optimization steps include:

  • Temperature : Maintain 0–5°C during exothermic reactions to minimize side products.
  • Solvent Choice : Use anhydrous dichloromethane or THF to enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water mixtures) ensures high purity.

Q. How should researchers handle contradictions in spectral data (e.g., NMR vs. mass spectrometry) during structural confirmation?

Methodological Answer:

  • Cross-Validation : Compare NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., ChemDraw simulations).
  • Artifact Identification : Check for solvent peaks (e.g., residual DMSO in NMR) or isotopic patterns in HRMS.
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in substitution patterns .

Example : A discrepancy in aromatic proton splitting in NMR may arise from dynamic rotational isomerism. Variable-temperature NMR can clarify this .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing bromine with fluorine or altering the pyrrolidine ring’s substitution pattern).
  • Biological Assays : Test antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial targets like DNA gyrase .

Q. What strategies address low crystallinity in X-ray diffraction studies of halogenated pyrrolidine derivatives?

Methodological Answer:

  • Crystal Engineering : Co-crystallize with picric acid or thiourea to stabilize lattice packing.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for slow evaporation.
  • Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to promote ordered crystal growth.

Case Study : A bromophenyl-pyrrolidine analog (CAS 22090-26-2) achieved 97% purity and mp 105–106°C using ethanol recrystallization, enabling successful X-ray analysis .

Q. How can researchers mitigate hazards during large-scale synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Safety Protocols : Use flame-retardant lab coats, nitrile gloves, and fume hoods with HEPA filters .
  • Waste Management : Neutralize halogenated byproducts with 10% sodium bicarbonate before disposal.
  • Process Optimization : Replace hazardous reagents (e.g., thionyl chloride) with safer alternatives (e.g., DCC for acylations) .

Reference : For spills, adsorb with vermiculite and dispose as hazardous waste (OSHA 29 CFR 1910.120) .

Q. What analytical methods resolve challenges in quantifying trace impurities (e.g., dehalogenated byproducts)?

Methodological Answer:

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water.
  • Detection Limits : Achieve ppm-level sensitivity with triple quadrupole MS in MRM mode.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999) and recovery (95–105%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.